(3-Acetyl-5-aminophenyl)acetic acid
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Overview
Description
2-(3-Acetyl-5-aminophenyl)acetic acid is an organic compound with a complex structure that includes both an acetyl group and an amino group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-aminophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the acetylation of 3-aminophenylacetic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-5-aminophenyl)acetic acid may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetyl-5-aminophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(3-Acetyl-5-aminophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Mechanism of Action
The mechanism of action of 2-(3-Acetyl-5-aminophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which may participate in metabolic pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
2-Acetylphenylacetic acid: Lacks the amino group, reducing its potential for forming hydrogen bonds with biological targets
Uniqueness
2-(3-Acetyl-5-aminophenyl)acetic acid is unique due to the presence of both acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(3-acetyl-5-aminophenyl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4,11H2,1H3,(H,13,14) |
InChI Key |
ZBXQAAFQOLFPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)N |
Origin of Product |
United States |
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